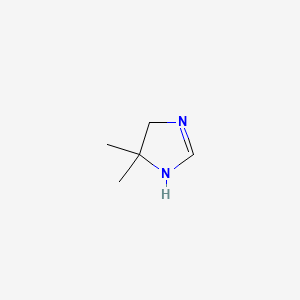

4,4-Dimethyl-2-imidazoline

Description

Significance of Imidazoline (B1206853) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern chemical and pharmaceutical research. ijsrtjournal.comjcdronline.org Imidazoline derivatives, including 4,4-dimethyl-2-imidazoline, are recognized for their broad spectrum of biological activities and their utility as intermediates in the synthesis of more complex molecules. ontosight.aiajrconline.org The five-membered ring structure containing two nitrogen atoms imparts specific electronic and steric properties that are of great interest to chemists. jocpr.comtsijournals.com This structural motif is found in numerous natural products and synthetic compounds with diverse applications. jocpr.comtsijournals.com The versatility of imidazolines stems from their ability to act as ligands for metal complexes, participate in various chemical reactions, and serve as building blocks for a wide array of functionalized molecules. ontosight.ainih.gov

Historical Trajectories and Milestones in this compound Research

The study of imidazoline chemistry dates back to the 19th century, with the first synthesis of imidazole (B134444) itself reported in 1858. Research into substituted imidazolines, such as this compound, followed as synthetic methodologies became more advanced. While specific historical milestones for the initial synthesis of this compound are not extensively documented in readily available literature, early work on related 2-imidazolines was published in the mid-20th century. acs.org The continuous development of synthetic techniques has allowed for more efficient preparation and a deeper understanding of the reactivity and potential applications of this and other imidazoline derivatives.

Interdisciplinary Relevance of this compound Studies

The study of this compound and related compounds extends beyond traditional organic chemistry. Its ability to form complexes with various metals makes it relevant to the field of coordination chemistry and catalysis. ontosight.aimdpi.com Furthermore, the incorporation of the imidazoline scaffold into larger molecules is a strategy employed in medicinal chemistry to develop new therapeutic agents. nih.gov The potential for these compounds to be used in the development of novel materials also highlights their relevance in materials science. ontosight.airesearchgate.net

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 4,4-Dimethyl-4,5-dihydro-1H-imidazole |

| CAS Registry Number | 2305-59-1 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

Synthesis and Characterization

The synthesis of this compound can be achieved through various established routes for forming the imidazoline ring. A common method involves the cyclization of a suitable diamine precursor with a carboxylic acid or its derivative.

Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the C=N double bond and N-H bond. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the methyl protons, methylene (B1212753) protons, and the N-H proton. |

| ¹³C NMR | Resonances for the methyl carbons, the methylene carbon, and the carbon of the C=N group. |

| IR Spectroscopy | Absorption bands for N-H stretching, C-H stretching, and C=N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure. The C=N double bond is susceptible to addition reactions, and the secondary amine (N-H) group can undergo various substitution reactions. The compound's stability under different thermal and chemical conditions is an important consideration for its application in various chemical transformations.

Applications in Chemical Research

The unique properties of this compound have led to its use in several areas of chemical research.

As a Ligand in Coordination Chemistry

The nitrogen atoms in the imidazoline ring can donate their lone pair of electrons to metal ions, making this compound an effective ligand in coordination chemistry. researchgate.net The resulting metal complexes can exhibit interesting structural and catalytic properties. The steric bulk provided by the dimethyl groups can influence the coordination geometry and reactivity of the metal center. acs.org

As a Building Block in Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. The imidazoline ring can be modified or incorporated into larger scaffolds to generate a variety of heterocyclic compounds with potential biological or material applications. mdpi.com

In Materials Science

The potential for imidazoline derivatives to be used in the development of new materials is an emerging area of research. ontosight.ai Their ability to form ordered structures and interact with other molecules makes them candidates for the design of functional materials, such as polymers and coordination frameworks. researchgate.net

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the properties and reactivity of this compound. Molecular modeling can be used to predict its three-dimensional structure and conformational preferences. Electronic structure calculations can elucidate the distribution of electrons within the molecule and identify the most reactive sites. chemeo.com These theoretical studies complement experimental findings and can guide the design of new experiments.

Future Research Directions and Unexplored Potential

Future research on this compound is likely to focus on several key areas. The development of new and more efficient synthetic methods for its preparation and derivatization remains an important goal. Further exploration of its applications in catalysis, particularly in asymmetric synthesis, could lead to the discovery of novel and highly selective catalysts. The design and synthesis of new materials incorporating the this compound moiety also represent a promising avenue for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,4-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABIFHEPZPSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177614 | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-59-1 | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4,4 Dimethyl 2 Imidazoline and Its Analogues

Classical and Contemporary Synthetic Approaches to the 2-Imidazoline Scaffold

The construction of the 2-imidazoline ring, the core structure of 4,4-dimethyl-2-imidazoline, can be achieved through several key synthetic strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions represent a foundational and widely employed method for the synthesis of 2-imidazolines. This approach typically involves the reaction of a 1,2-diamine with a suitable carbonyl compound or its equivalent. For the synthesis of this compound, 1,2-diamino-2-methylpropane (B52399) serves as the key diamine precursor.

A common protocol involves the condensation of a 1,2-diamine with aldehydes, esters, or nitriles. researchgate.netchemicalbook.com For instance, the reaction of ethylenediamine (B42938) with an aldehyde in the presence of an oxidizing agent like tert-butyl hypochlorite (B82951) can efficiently produce 2-imidazolines. chemicalbook.com Similarly, iodine in the presence of potassium carbonate has been used to facilitate the reaction between aldehydes and ethylenediamine to yield 2-imidazolines. organic-chemistry.org These methods can be adapted for the synthesis of this compound by using the corresponding 1,2-diamino-2-methylpropane.

Another variation of cyclocondensation involves the use of β-bromo-α,β-unsaturated aldehydes, which react with 2-aminobenzimidazoles under microwave irradiation to form fused imidazoline (B1206853) systems. acs.org While not a direct synthesis of this compound itself, this highlights the versatility of cyclocondensation in creating complex imidazoline-containing scaffolds.

| Diamine | Carbonyl Source | Reagent/Catalyst | Product Type | Reference |

| Ethylenediamine | Aldehyde | tert-Butyl hypochlorite | 2-Imidazoline | chemicalbook.com |

| Ethylenediamine | Aldehyde | Iodine/K₂CO₃ | 2-Imidazoline | organic-chemistry.org |

| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehyde | Base (Microwave) | Fused Imidazoline | acs.org |

| Ethylenediamine | Nitrile/Ester | - | 2-Imidazoline | researchgate.netchemicalbook.com |

Multicomponent Reaction Protocols for Imidazoline Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like 2-imidazolines in a single step, offering high atom economy and procedural simplicity. acs.orgnih.gov A prominent MCR for 2-imidazoline synthesis involves the condensation of an amine, an aldehyde, and an α-acidic isocyanide. acs.orgacs.org This one-pot reaction proceeds under mild conditions and allows for the generation of a diverse library of substituted 2-imidazolines. acs.org

The reaction is believed to proceed through an initial aldol-type addition of the isocyanide to an in-situ generated imine, followed by cyclization. acs.org The scope of this MCR is influenced by the reactivity of the isocyanide and the steric hindrance of the imine. acs.orgvu.nl For instance, less reactive isocyanides can be activated using a catalytic amount of silver(I) acetate (B1210297). acs.orgvu.nlnih.gov While this method is highly versatile for producing substituted imidazolines, its direct application to synthesize the unsubstituted-at-the-ring this compound is less common, as it typically introduces substituents at various positions of the imidazoline ring. However, by carefully selecting the starting materials, such as using formaldehyde (B43269) as the aldehyde component, it is possible to generate 4,4-disubstituted-2-imidazolines.

Another multicomponent approach involves a palladium-catalyzed reaction of imines, acid chlorides, and carbon monoxide, which initially forms imidazolinium carboxylates that can be subsequently decarboxylated to yield 2-imidazolines. nih.govmdpi.com

| Components | Catalyst/Reagent | Key Features | Reference |

| Amine, Aldehyde, α-Acidic Isocyanide | Silver(I) acetate (for less reactive isocyanides) | One-pot, mild conditions, high diversity. | acs.orgacs.orgvu.nl |

| Imine, Acid Chloride, Carbon Monoxide | Palladium catalyst | Modular assembly of imidazolines. | nih.govmdpi.com |

Oxidative Carbonylation Techniques in Heterocycle Synthesis

Oxidative carbonylation represents a sophisticated method for the synthesis of heterocyclic compounds, including those with an imidazoline core. This process involves the insertion of carbon monoxide into an organic substrate in the presence of an oxidant and a metal catalyst, typically palladium-based. unipr.itmdpi.com

While direct oxidative carbonylation to form the basic this compound ring is not a commonly cited route, variations of this technique are employed to synthesize derivatives. For example, palladium-catalyzed oxidative carbonylation of amines can lead to the formation of ureas and carbamates, which can be precursors for imidazoline synthesis. unipr.itresearchgate.net

More specifically, palladium-catalyzed C-H oxidative carbonylation has been developed for the synthesis of esters from imidazo[1,2-a]pyridines, demonstrating the power of this technique in functionalizing existing imidazole-related scaffolds. rsc.org The general principle involves the reaction of a substrate with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant. mdpi.comrsc.org This approach offers high efficiency and atom economy. rsc.org Although not a de novo synthesis of the imidazoline ring itself, these techniques are crucial for the derivatization of imidazoline-containing molecules.

Mechanochemical Approaches for Imidazoline Assembly

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has gained traction as a green and efficient synthetic methodology. researchgate.netmdpi.com This solvent-free approach, often conducted using ball milling, can enhance reaction rates and yields. cncb.ac.cn

The synthesis of imidazolines and their derivatives has been successfully achieved using mechanochemical methods. For instance, the reaction of 4-bromophenyl isothiocyanate with ethylenediamine can be carried out by grinding with a liquid-assisted grinding (LAG) agent like acetic acid to produce 1-(4-bromophenyl)imidazoline-2-thione. This demonstrates the feasibility of forming the imidazoline ring structure through mechanochemistry.

While specific examples detailing the mechanochemical synthesis of this compound are not prevalent in the provided results, the general principles suggest its potential applicability. The development of mechanochemical methods for imidazoline synthesis aligns with the growing emphasis on sustainable chemistry by reducing solvent waste and energy consumption. researchgate.netrsc.org

Photocatalytic Methodologies for Advanced Imidazoline Synthesis

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. d-nb.inforesearchgate.net This approach has been successfully applied to the synthesis of 2-imidazolines and their derivatives.

One method involves a one-pot, three-component cascade reaction that combines photoredox-catalyzed radical addition and a formal [3+2] annulation to produce substituted imidazolines in very good yields. organic-chemistry.orgorganic-chemistry.org This transformation is valued for its mild reaction conditions, operational simplicity, and the use of readily available starting materials. organic-chemistry.orgorganic-chemistry.org For instance, Ir(ppy)₃ has been identified as an effective photocatalyst for imidazoline synthesis. organic-chemistry.org

Another photocatalytic route for the formation of aryl azolines, including 2-phenyl-2-imidazoline (B1199978), utilizes a mesoporous organosilica as a heterogeneous photocatalyst. d-nb.info This system demonstrates high conversion and selectivity and offers the advantage of catalyst reusability. d-nb.info The proposed mechanism for the photocatalytic formation of 2-phenyl-2-imidazoline involves the generation of an N-centered radical via visible-light irradiation, followed by radical addition and cyclization. researchgate.netorganic-chemistry.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific isomers of this compound derivatives, where substituents are introduced at particular positions (regioselectivity) and with a defined three-dimensional arrangement (stereoselectivity), is crucial for applications in areas like asymmetric catalysis and medicinal chemistry.

For instance, a divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed, which relies on the regiocontrolled N-alkylation of a common intermediate. acs.org The outcome of the reaction is dictated by the reaction conditions, allowing for the selective formation of different isomers. acs.org While focused on imidazoles, the principles of controlling regioselectivity through careful manipulation of reaction parameters are applicable to imidazoline synthesis as well.

In the context of stereoselectivity, methods have been developed for the diastereoselective synthesis of trans-2,5-disubstituted imidazolines via a [3+2] cycloaddition reaction involving N-tosylaziridines. rsc.org Furthermore, the stereoselective synthesis of α,β-differentiated diamino esters can be achieved through a sequence involving an intramolecular SN2 reaction to form an aziridine (B145994) intermediate, which then undergoes a stereospecific nucleophilic attack. beilstein-journals.org Such strategies are key to accessing chiral imidazoline derivatives. The synthesis of specific stereoisomers of benzodiazepine (B76468) derivatives through condensation reactions also highlights the importance of controlling stereochemistry in heterocyclic synthesis. nih.gov

Functionalization and Substitution Strategies for this compound

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can be strategically directed to either the nitrogen atoms or the carbon atoms of the imidazoline ring, enabling the synthesis of a diverse library of analogues with tailored properties.

Chemical Modifications at Imidazoline Nitrogen Atoms

The nitrogen atoms of the this compound ring are key sites for functionalization, primarily through acylation and alkylation reactions. These modifications are crucial for altering the electronic properties and steric profile of the molecule.

N-Acylation

N-acylation is a common strategy to introduce carbonyl functionalities at the N-1 position of the imidazoline ring. This is typically achieved by reacting the imidazoline with an activated carboxylic acid derivative, such as an acid chloride or an acyl imidazolide. cdnsciencepub.comderpharmachemica.com The reaction of this compound with various acylating agents can lead to the formation of N-acyl imidazolines. semanticscholar.org The general approach involves the activation of a carboxylic acid, for instance with thionyl chloride, followed by its reaction with the amine. derpharmachemica.com N-acylbenzotriazoles have also been developed as neutral N-acylating reagents. umich.edu Direct acylation can also be performed using carboxylic acid anhydrides. chempedia.info

A variety of acyl groups, including aliphatic and aromatic moieties, can be introduced, providing access to a broad range of derivatives. The choice of the acylating agent and reaction conditions can be tailored to achieve the desired product in high yield. cdnsciencepub.com

N-Alkylation

Alkylation of the nitrogen atoms in the imidazoline ring is another important functionalization method. This can be accomplished using various alkylating agents, such as alkyl halides, under phase-transfer catalysis conditions. researchgate.net The use of solid-liquid phase transfer catalysis in the absence of a solvent has been shown to be an effective method for the N-alkylation of related heterocyclic compounds like imidazole (B134444). researchgate.net This method can lead to the formation of N-alkyl imidazolines and, with further alkylation, imidazolium (B1220033) salts. researchgate.net

The reactivity of the alkylating agent and the nature of the base used can influence the outcome of the reaction, allowing for the selective introduction of different alkyl groups. researchgate.net For instance, the use of trimethyl, triethyl, and tri-n-butyl phosphates as alkylating agents has been reported for the N-alkylation of various azoles, resulting in good yields of the corresponding N-alkyl derivatives. researchgate.net

Table 1: Examples of N-Functionalization Reactions on Imidazoline and Related Heterocycles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Acyl imidazolides, room temperature | N-Acyl aziridine | cdnsciencepub.com |

| N-Acylation | Diacyl dichlorides, nucleophilic substitution | N-Acyl C-2 substituted imidazoline | semanticscholar.org |

| N-Alkylation | Alkyl halides, solid-liquid PTC, no solvent | N-Alkyl imidazoles/imidazolium salts | researchgate.net |

| N-Alkylation | Trialkyl phosphates | N-Alkyl heterocycles | researchgate.net |

| N-Acylation | Carboxylic acid anhydrides | N-Acetylimidazole | chempedia.info |

Site-Specific Substitutions at Carbon Atoms (C-2, C-4/C-5) of the Imidazoline Ring

Substitution at the C-2 Position

The C-2 position of the imidazoline ring is a prime target for substitution, often leading to the synthesis of 2-substituted imidazolines with diverse functionalities. One common method involves the condensation of ethylenediamine with nitriles or esters. chemicalbook.com Novel C-2 substituted imidazoline derivatives have been synthesized with high yields from various dinitriles and diacyl dichlorides. semanticscholar.org

For instance, the reaction of dinitrile compounds having norbornene and dibenzobarrelene skeletons can produce C-2 substituted imidazoline derivatives. semanticscholar.org These reactions can be performed under both conventional heating and microwave-assisted conditions. semanticscholar.org

Substitution at the C-4/C-5 Positions

While the C-4 position of this compound is fully substituted with two methyl groups, the C-5 position is available for functionalization. Lithiation is a powerful technique for creating a nucleophilic carbon center at this position, which can then be reacted with various electrophiles. rsc.org

In related imidazole systems, lithiation at the C-5 position is a known strategy. rsc.orgrsc.org For example, N-substituted imidazoles can undergo quantitative 5-lithiation, and the resulting organolithium intermediate can be quenched with an electrophile to introduce a substituent at the C-5 position. rsc.org Similarly, imidazol-2-ylidene-boranes can be readily lithiated at the C-4 (and subsequently C-5) position of the imidazole ring, followed by quenching with electrophiles to yield functionalized products. nih.gov While direct examples for this compound are less common in the provided literature, the principles of C-5 lithiation in similar heterocyclic systems suggest its feasibility.

Table 2: Examples of C-Functionalization Reactions on Imidazoline and Related Heterocycles

| Position | Reaction Type | Reagents and Conditions | Product Type | Reference |

| C-2 | Condensation | Dinitriles/Diacyl dichlorides, conventional heating or microwave | C-2 substituted imidazolines | semanticscholar.org |

| C-5 | Lithiation/Electrophilic Quench | n-Butyllithium, then electrophile | 5-Substituted imidazoles | rsc.org |

| C-4/C-5 | Lithiation/Electrophilic Quench | Deprotonation, then electrophile | C4/C5 functionalized imidazolium salts | nih.gov |

| C-2 | Lithiation/Electrophilic Quench | Butyl-lithium, then methyl iodide | 4-Bromo-2-methyl-1-tritylimidazole | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 4,4 Dimethyl 2 Imidazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 4,4-Dimethyl-2-Imidazoline

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. Three distinct signals are expected, corresponding to the three unique proton environments in the structure.

Methyl Protons (C4-CH₃): The six protons of the two methyl groups at the C4 position are chemically equivalent. Due to the absence of adjacent protons, their signal appears as a sharp singlet. This high-intensity signal is typically found in the upfield region of the spectrum.

Methylene (B1212753) Protons (C5-CH₂): The two protons of the methylene group at the C5 position are also equivalent and present as a singlet. This signal is expected to appear slightly downfield compared to the methyl protons due to the proximity of the nitrogen atom.

Imine Proton (N-H): The proton attached to the nitrogen atom (or exchanging between the two nitrogens) gives rise to a signal that is often broad due to quadrupole effects from the nitrogen nucleus and chemical exchange with the solvent or other molecules. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂-C | ~1.2 | Singlet | 6H |

| -CH₂- | ~3.0 - 3.5 | Singlet | 2H |

| -NH- | Variable (Broad) | Singlet | 1H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure with four distinct signals corresponding to the unique carbon environments.

Imine Carbon (C2): The carbon atom involved in the C=N double bond is the most deshielded, appearing significantly downfield in the spectrum.

Quaternary Carbon (C4): The sp³-hybridized carbon atom bonded to the two methyl groups appears in the upfield region.

Methylene Carbon (C5): The carbon of the CH₂ group is influenced by the adjacent nitrogen atom and appears in the mid-field region of the sp³ range.

Methyl Carbons (C4-CH₃): The two equivalent methyl carbons are typically the most shielded, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures and DFT calculations. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=N) | ~160 - 170 |

| C4 (Quaternary) | ~50 - 60 |

| C5 (-CH₂-) | ~45 - 55 |

| -CH₃ | ~25 - 30 |

Dynamic NMR for Investigation of Tautomeric Equilibria

Imidazoline (B1206853) systems can exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms. In this compound, this involves the equilibrium between two identical structures. While the molecule is structurally symmetric on average, the proton is localized on one nitrogen at any given instant.

This exchange process is often too rapid to be observed on the standard NMR timescale at room temperature, resulting in a time-averaged spectrum. nih.gov However, dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) NMR, can be employed to study this phenomenon. mdpi.com

By lowering the temperature, the rate of proton exchange can be slowed. If the rate becomes slow enough on the NMR timescale, the single, averaged signals for the otherwise equivalent C4 and C5 positions could, in theory, decoalesce into separate signals for each distinct tautomer. researchgate.net Conversely, as the temperature is raised, the exchange rate increases, leading to the coalescence and subsequent sharpening of these signals. The study of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the tautomeric exchange process, providing insight into the molecule's dynamic behavior. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a molecular fingerprint, identifying the characteristic vibrational modes of the functional groups within this compound. scirp.org

N-H Stretch: A prominent, often broad, absorption band is expected in the FT-IR spectrum in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond (imine) is a key feature and typically appears as a strong band in the FT-IR spectrum around 1600-1650 cm⁻¹. This band is also expected to be visible in the Raman spectrum. nih.gov

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending (deformation) vibrations for the methylene and methyl groups appear in the 1350-1470 cm⁻¹ range.

C-N Stretch: The stretching vibrations of the single carbon-nitrogen bonds are typically found in the fingerprint region, between 1100-1300 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous imidazoline and imidazole (B134444) compounds. scirp.orgnih.govresearchgate.net

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| ν(N-H) | FT-IR | 3200 - 3400 | Medium-Strong, Broad |

| ν(C-H) aliphatic | FT-IR, Raman | 2850 - 3000 | Strong |

| ν(C=N) | FT-IR, Raman | 1600 - 1650 | Strong |

| δ(CH₂) / δ(CH₃) | FT-IR, Raman | 1350 - 1470 | Medium |

| ν(C-N) | FT-IR | 1100 - 1300 | Medium |

Mass Spectrometry (MS, HR-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular formula, C₅H₁₀N₂. nist.gov

The mass spectrum displays a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular weight of the compound (98.15 g/mol ). nist.gov High-resolution mass spectrometry (HR-MS) can determine this mass with high precision, allowing for the unambiguous confirmation of the elemental composition, C₅H₁₀N₂. nih.govmdpi.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for cyclic amines and imines involve the loss of small alkyl radicals or ring cleavage. neu.edu.tr Key fragments observed in the EI-MS spectrum of this compound include:

m/z 83: This prominent peak corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable, resonance-delocalized cation. nist.gov

m/z 55: This fragment likely arises from further fragmentation, possibly through the loss of ethene (C₂H₄) or other neutral molecules from larger fragments.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound Data sourced from NIST Mass Spectrometry Data Center. nist.gov

| m/z | Proposed Fragment | Identity |

| 98 | [C₅H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical |

| 55 | [C₃H₅N]⁺ | Fragmentation product |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic absorption spectroscopy (UV-Vis) probes the electronic transitions within a molecule. The chromophore in this compound is the C=N (imine) group. The UV-Vis spectrum is expected to show absorptions corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. tanta.edu.eg

Two primary transitions are possible for the imine chromophore:

n→π* Transition: This transition involves the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) into an anti-bonding π* orbital. These transitions are symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a relatively long wavelength. tanta.edu.eg

π→π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is symmetry-allowed, leading to a strong absorption band (high ε) at a shorter wavelength, typically in the far-UV region. mdpi.com

The position of the n→π* absorption band is sensitive to solvent polarity. An increase in solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons of the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. tanta.edu.egresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound and its derivatives can be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides fundamental insights into the molecule's solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of derivatives of the imidazoline family reveals detailed information about their solid-state structures. For instance, the crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, a related compound, was determined to be monoclinic with the space group P2₁/n. researchgate.net The unit cell parameters for this derivative at a temperature of 102(2) K were found to be a = 10.6224(9) Å, b = 11.8639(9) Å, and c = 13.3139(11) Å, with a β angle of 105.903(3)°. researchgate.net The volume of the unit cell was calculated to be 1613.6(2) ų, with Z (the number of molecules per unit cell) being 8. researchgate.net

In another example, a study on (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, which contains a dimethyl-substituted imidazole ring, reported a monoclinic crystal system with the space group C2/c. iucr.org This highlights how substitutions on the imidazoline ring can influence the resulting crystal symmetry and packing. Similarly, other complex imidazole derivatives have been shown to crystallize in various systems, including triclinic and orthorhombic, depending on the nature and arrangement of substituents. asianpubs.orgjyu.fi

The data collection for such analyses is typically performed on a diffractometer equipped with a suitable X-ray source, such as Mo Kα radiation. asianpubs.orgrasayanjournal.co.in The structure is then solved using direct methods and refined by full-matrix least-squares calculations. asianpubs.orgrasayanjournal.co.in

Table 1: Crystal Data and Structure Refinement for 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole researchgate.net

| Parameter | Value |

| Empirical formula | C₆H₉F₃N₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.6224(9) |

| b (Å) | 11.8639(9) |

| c (Å) | 13.3139(11) |

| β (°) | 105.903(3) |

| Volume (ų) | 1613.6(2) |

| Z | 8 |

| Temperature (K) | 102(2) |

Conformational Analysis of the this compound Ring System

The five-membered imidazoline ring is not planar and can adopt various conformations. The specific conformation is influenced by the substituents on the ring. High-level electronic structure calculations on related methylated xanthines, which also contain imidazole rings, have shown that methyl groups can overcome steric hindrance to adopt specific conformations, often placing a C-H bond in the same plane as the aromatic system. mdpi.com This indicates that hyperconjugation and orbital interactions play a significant role in determining the conformational preferences, sometimes overriding steric effects. mdpi.com

In the solid state, the conformation of the this compound ring system can be definitively established through X-ray crystallography. The analysis of torsional angles within the ring provides a quantitative measure of its puckering. For many imidazole derivatives, the ring is found to be relatively planar, though slight twisting is common. iucr.orgiucr.org For example, in two independent molecules of a dimethyl-substituted imidazole derivative, the imidazole ring was inclined to an attached benzene (B151609) ring by 8.12(4)° and 7.73(4)°, respectively. iucr.org The flexibility of such five-membered rings means that the observed conformation in the crystal is a result of a balance between intramolecular forces (like steric hindrance and electronic effects) and intermolecular forces within the crystal lattice. rsc.org

Intermolecular Interaction Profiling and Supramolecular Assembly

In imidazolium (B1220033) salts, for instance, strong N-H···O hydrogen bonds are a dominant feature, leading to the formation of layers or more complex three-dimensional networks. researchgate.net Weaker C-H···O and C-H···N hydrogen bonds also play a significant role in stabilizing the crystal structure. iucr.orgiucr.org The presence of different functional groups on the imidazoline ring can lead to a variety of supramolecular motifs. For example, in the crystal structure of one imidazole derivative, molecules are linked by C-H···O hydrogen bonds to form chains, which are then further connected into sheets. iucr.org

Beyond hydrogen bonding, other interactions such as π-π stacking between aromatic rings can also be significant, especially in derivatives containing phenyl or other aromatic groups. iucr.orgmdpi.com These interactions contribute to the formation of well-ordered, stable crystal lattices. The study of these supramolecular assemblies is critical for understanding crystal engineering principles and for designing materials with specific properties. mdpi.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as free radicals. ethz.chbruker.com While this compound itself is not a radical, EPR spectroscopy becomes an invaluable tool for studying its radical cations or anions, or when it is used as a ligand in a complex with a paramagnetic metal ion.

The application of EPR to study transient radical species often requires specialized techniques like spin trapping. nih.govpageplace.de In this method, a highly reactive, short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR. The resulting EPR spectrum provides information about the structure and environment of the original radical. nih.gov

The analysis of an EPR spectrum can yield several key parameters, including the g-factor, which is characteristic of the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). srce.hr These parameters provide a detailed fingerprint of the radical species, allowing for its identification and characterization. bruker.com

Although direct EPR studies specifically on radical species of this compound are not extensively reported in the initial search, the principles of EPR spectroscopy are broadly applicable. For instance, if this compound were to undergo a one-electron oxidation or reduction, EPR would be the primary method to characterize the resulting radical ion. The hyperfine couplings to the nitrogen and hydrogen nuclei of the imidazoline ring would provide crucial structural information. Furthermore, if this compound were part of a system generating reactive oxygen species, EPR with spin trapping could be used to identify and quantify these radicals. nih.gov

Mechanistic Organic Chemistry and Reactivity of 4,4 Dimethyl 2 Imidazoline

Elucidation of Reaction Mechanisms Involving 4,4-Dimethyl-2-Imidazoline

The reactivity of this compound is a subject of interest due to its role as a structural motif in various biologically active compounds and as a ligand in catalysis. Understanding the mechanisms of its reactions is fundamental for the rational design of new synthetic methodologies and functional molecules.

A key aspect of the chemistry of 2-imidazolines, including this compound, is the existence of imine-enamine tautomerism. This process involves the migration of a proton from the α-carbon to the imine nitrogen, resulting in an equilibrium between the imine and enamine forms. This tautomerism is analogous to the well-known keto-enol tautomerism. pbworks.comyoutube.com

The equilibrium between the imine and its enamine tautomer is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.govrsc.org Generally, the imine form is thermodynamically favored. pbworks.com However, the enamine tautomer, although present in smaller concentrations, can be the more reactive species in certain reactions due to the increased nucleophilicity of the α-carbon. youtube.com

The mechanism for this tautomerization involves a two-step process, which can be catalyzed by either an acid or a base. pbworks.comnih.gov In a base-catalyzed mechanism, a base abstracts a proton from the C(5) carbon, leading to the formation of a resonance-stabilized carbanion. Subsequent protonation of the imine nitrogen (N(1)) yields the enamine tautomer. nih.gov

For this compound, the presence of two methyl groups at the C(4) position means that tautomerization can only occur via deprotonation at the C(5) position. The general dynamics of this equilibrium are crucial for understanding the compound's reactivity in various chemical environments.

The imidazoline (B1206853) ring in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of reaction pathways.

Nucleophilic Reactions: The imine nitrogen atom (N(1)) of the 2-imidazoline ring has a lone pair of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles. For instance, 2-imidazolines can be N-alkylated or N-acylated. The nucleophilicity of the nitrogen can be influenced by substituents on the ring.

The enamine tautomer of 2-imidazolines is a potent nucleophile at the α-carbon (C(5)). This reactivity is harnessed in various carbon-carbon bond-forming reactions, where the enamine attacks electrophilic species.

Electrophilic Reactions: The imine carbon atom (C(2)) in 2-imidazolines is electrophilic and susceptible to attack by nucleophiles. This is particularly true when the imine nitrogen is protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the C(2) carbon. The hydrolysis of 2-imidazolines, for example, proceeds through the nucleophilic attack of water on this carbon atom. semanticscholar.org

Furthermore, electrophilic substitution reactions can occur on the imidazoline ring, although this is less common than for aromatic imidazole (B134444) systems. The position of substitution is influenced by the existing substituents on the ring. semanticscholar.orgrsc.org

The imidazoline ring can undergo both oxidation and reduction reactions, leading to the formation of different heterocyclic systems.

Oxidation: 2-Imidazolines can be oxidized to their corresponding imidazoles. organic-chemistry.org This transformation involves the formal loss of two hydrogen atoms and results in the formation of a more stable aromatic system. Various oxidizing agents can be employed for this purpose, and the reaction conditions can influence the yield and selectivity of the process. For instance, iodine in the presence of a base has been used for the oxidation of 2-imidazolines to imidazoles. organic-chemistry.org The mechanism of this oxidation often involves initial interaction of the oxidant with the imidazoline ring, followed by elimination steps to afford the aromatic product.

Reduction: The imine bond (C=N) in 2-imidazolines can be reduced to an amine, yielding the corresponding imidazolidine (B613845). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion on the electrophilic imine carbon. A plausible mechanism for the reduction of the imidazoline ring to an imidazolidine has been proposed to involve a single electron transfer (SET) process when using sodium. researchgate.net

The generation of imidazoline-based radicals is also a possibility under certain reaction conditions, such as through the reaction with strong oxidizing or reducing agents. These radical intermediates can then participate in subsequent chemical transformations.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, studies on the hydrolysis of other 2-substituted imidazolines provide some insight into the kinetic behavior of this class of compounds. The hydrolysis of 2-imidazolines is subject to base catalysis and follows pseudo-first-order kinetics. nih.gov

The table below presents general kinetic and thermodynamic data for reactions involving the broader class of 2-imidazolines and related compounds, which can serve as a qualitative guide for the reactivity of this compound.

| Reaction Type | Compound Class | Kinetic/Thermodynamic Parameter | Value | Conditions | Reference |

| Hydrolysis | 2-Substituted Imidazolines | Activation Energy (Ea) | 72.0 ± 2.9 kJ/mol | Acid-catalyzed | whiterose.ac.uk |

| Imine-Enamine Tautomerism | Chiral Isoxazoline | Pseudo-first-order rate constants | Measured in various solvents | Base-catalyzed | nih.gov |

| Imidazole Formation | Glyoxal, Methylamine, Formaldehyde (B43269) | Free Energy of Reaction | Calculated | Computational Study | researchgate.net |

| Dimerization | Imidazol-2-ylidenes | Activation Energies (Ea) | Larger than for imidazolin-2-ylidenes | DFT Calculations | researchgate.net |

This table presents data for the general class of 2-imidazolines and related compounds due to the lack of specific data for this compound.

Influence of Substituents on the Reactivity Profiles of this compound Derivatives

Substituents on the 2-imidazoline ring can significantly influence its reactivity through electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) attached to the imidazoline ring, particularly at the C(2) position or on the nitrogen atoms, increase the electron density of the ring system. This enhances the nucleophilicity of the imine nitrogen and can facilitate electrophilic attack on the ring. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less nucleophilic but potentially more susceptible to nucleophilic attack at the C(2) position. Theoretical studies on substituted imine-enamine tautomerism have shown that substituents can affect the activation energies and relative stabilities of the tautomers. uss.cl

Steric Effects: The gem-dimethyl group at the C(4) position of this compound exerts a significant steric effect. This steric hindrance can influence the approach of reactants to the adjacent C(5) and N(1) positions. For instance, the rate of reactions involving nucleophilic or electrophilic attack at these positions may be reduced compared to unsubstituted 2-imidazoline. The steric bulk of substituents can also influence the equilibrium position of the imine-enamine tautomerism. pbworks.com

Solvent Effects on Reaction Rates and Selectivity in Imidazoline Chemistry

The solvent in which a chemical reaction is conducted can profoundly influence its rate and outcome. This is particularly true in the chemistry of imidazolines, where the polarity, proticity, and coordinating ability of the solvent can affect the stability of reactants, transition states, and products, thereby altering reaction kinetics and selectivity. The choice of solvent can dictate the efficiency of a synthesis, the distribution of isomers, and even the reaction mechanism itself.

In the realm of imidazoline chemistry, solvent effects are a critical consideration for reactions such as N-alkylation, hydrolysis, and cycloadditions. The imidazoline ring, with its combination of amine and imine functionalities, is susceptible to a variety of transformations that can be finely tuned by the surrounding solvent medium.

Influence on Reaction Rates

The rate of a chemical reaction is intimately linked to the activation energy of its rate-determining step. Solvents can alter this activation energy by differentially solvating the ground state of the reactants and the transition state. For reactions involving a significant change in charge distribution during the transition state, polar solvents tend to have a more pronounced effect.

A notable example of solvent effects on reaction rates can be observed in the N-alkylation of imidazoles to form imidazolium (B1220033) salts, a reaction closely related to the alkylation of imidazolines. A study on the synthesis of 1-hexyl-3-methyl-imidazolium bromide via the SN2 reaction of 1-methylimidazole (B24206) with 1-bromohexane (B126081) provides quantitative insight into how solvent properties modulate reaction kinetics. Although not specific to this compound, the principles are directly applicable. The reaction proceeds through a transition state with significant charge separation, which is stabilized by polar solvents. rsc.org

The rate constants for this reaction in a variety of solvents are presented in the interactive table below.

Interactive Data Table: Rate Constants for the Synthesis of 1-Hexyl-3-methyl-imidazolium Bromide in Various Solvents at 50°C

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 105 (L/mol·s) |

| Methanol | 32.7 | 1.8 |

| Acetone | 20.7 | 8.9 |

| Acetonitrile (B52724) | 37.5 | 15.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 31.8 |

| Chlorobenzene (B131634) | 5.6 | 1.1 |

| Dichloromethane | 8.9 | 5.4 |

| Ethyl Formate | 7.2 | 3.2 |

| Ethyl Lactate | 13.2 | 5.9 |

| 2-Butanone | 18.5 | 7.5 |

| Cyclopentanone | 13.6 | 6.8 |

Data sourced from a study on the kinetics and solvent effects in the synthesis of imidazolium ionic liquids. rsc.org

As the data indicates, polar aprotic solvents like DMSO and acetonitrile significantly accelerate the reaction compared to less polar solvents like chlorobenzene or protic solvents like methanol. This is because polar aprotic solvents are effective at solvating the charged transition state without strongly solvating the nucleophilic nitrogen of the imidazole ring through hydrogen bonding. In contrast, polar protic solvents, despite their high dielectric constant, can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, which inhibits its nucleophilic attack on the haloalkane, thereby retarding the reaction rate.

Influence on Reaction Selectivity

Solvents can also play a crucial role in determining the selectivity of a reaction, be it regioselectivity or stereoselectivity. By selectively stabilizing one transition state over another, a solvent can direct the reaction towards a specific product isomer.

In the synthesis of substituted imidazolines, the choice of solvent can influence the product distribution. For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, the yield of the desired product was found to be highly dependent on the solvent system. An ethanol-water mixture provided the highest yield, suggesting that polar protic solvents can facilitate the reaction, likely by stabilizing charged intermediates formed during the multi-component reaction. nano-ntp.com

A more direct illustration of solvent-controlled selectivity is found in the catalytic synthesis of imidazolidineiminodithiones. In this case, the reaction can yield two different regioisomers. Research has shown that the choice of solvent can exclusively favor the formation of one isomer over the other. For example, using dimethylformamide (DMF) as the solvent led to the exclusive formation of one regioisomer, whereas other solvents like ethanol (B145695) produced a mixture of products. nih.gov This highlights the powerful role of the solvent in directing the regiochemical outcome of the reaction.

Furthermore, the hydrolysis of the imidazoline ring is a reaction where solvent conditions, particularly pH (which is inherently a solvent property in aqueous systems), dictate the reaction rate. Studies on the hydrolysis of 1,2-disubstituted imidazolines have shown that the reaction is catalyzed by bases and inhibited by acids. researchgate.net The rate of hydrolysis is significantly influenced by the pH of the aqueous medium, with the reaction proceeding more readily in basic conditions. This is because the protonation of the nitrogen atom at position 3 in acidic media stabilizes the ring and makes it less susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 2 Imidazoline

Density Functional Theory (DFT) Calculations for 4,4-Dimethyl-2-Imidazoline Systems

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to investigate the properties of heterocyclic systems, including imidazoline (B1206853) derivatives. researchgate.net Methodologies such as B3LYP, in conjunction with basis sets like 6-31G or 6-311++G(d,p), are commonly used to model the electronic structure and properties of such molecules. mdpi.com

Molecular Geometry Optimization and Structural Parameter Determination

A primary step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT calculations can yield highly accurate structural parameters which are often in close agreement with experimental data obtained from techniques like X-ray crystallography for related compounds. mdpi.com The resulting optimized geometry represents the molecule in its ground state, providing a foundational model for all subsequent property calculations.

Interactive Table: Representative Structural Parameters of Imidazoline Derivatives

Below is a descriptive table outlining the types of structural parameters determined through DFT calculations for imidazoline-related structures. Note: Specific values for this compound are dependent on the computational level of theory and are determined through specific research studies.

| Parameter | Description | Typical Bond Type |

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-N, C=N, C-C, C-H, N-H |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. | N-C-N, C-N-C, C-C-H |

| Dihedral Angle (°) | The angle between two intersecting planes, used to define the conformation of the molecule. | H-C-C-H, C-N-C-C |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comnih.gov For imidazoline systems, DFT calculations can precisely determine these orbital energies.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby predicting the most probable sites for chemical reactions.

Interactive Table: Key Electronic Properties from DFT

This table describes the electronic properties typically calculated for molecules like this compound.

| Property | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy electron-vacant orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | The difference between ELUMO and EHOMO; an indicator of chemical reactivity and stability. |

Theoretical Prediction and Assignment of Vibrational Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of its bonds. DFT calculations can predict these vibrational frequencies with considerable accuracy. scirp.org The process involves computing the second derivatives of the energy with respect to atomic displacements.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are commonly multiplied by a scaling factor. scirp.org Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific bond stretches, bends, and torsions within the this compound molecule.

Interactive Table: Analysis of Vibrational Modes

This table illustrates how theoretical and experimental vibrational data are typically presented and compared.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (PED %) |

| N-H stretch | (value) | (value) | N-H stretch (95%) |

| C=N stretch | (value) | (value) | C=N stretch (88%) |

| CH3 sym. stretch | (value) | (value) | CH3 stretch (92%) |

| Ring deformation | (value) | (value) | C-N-C bend (55%) + C-C stretch (30%) |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Characteristics

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic excited states of the molecule, predicting its ultraviolet-visible (UV-Vis) absorption spectrum. kbhgroup.in The calculations provide key information such as the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., n → π* or π → π*). rsc.org This data is crucial for applications in photochemistry and materials science.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While DFT provides a static, ground-state picture, molecules are dynamic entities. Molecular Dynamics (MD) and Monte Carlo simulations are computational techniques used to explore the conformational space and thermodynamic properties of molecules over time. mdpi.com For this compound, MD simulations can model its behavior in different environments, such as in solution or interacting with a surface. nih.gov These simulations track the motions of atoms over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility, intermolecular interactions, and conformational changes. mdpi.com

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity. nih.gov

Key descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : A measure of an atom's ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as (I-A)/2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ²/2η (where μ is the chemical potential, -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting how this compound will behave in various chemical reactions. irjweb.com

Interactive Table: Quantum Chemical Reactivity Descriptors

This table defines the common quantum chemical descriptors derived from DFT calculations.

| Descriptor | Formula | Description |

| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ = (I+A)/2 | The power of a molecule to attract electrons. |

| Chemical Hardness | η = (I-A)/2 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index | ω = μ²/2η | A measure of a molecule's propensity to act as an electrophile. |

Computational Prediction of Structure-Reactivity Relationships

Computational chemistry offers a powerful toolkit for predicting the relationship between the structure of this compound and its chemical reactivity. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic and structural properties that govern its behavior in chemical reactions.

A key aspect of understanding the reactivity of this compound is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus correlating with its nucleophilicity. Conversely, the energy of the LUMO reflects its capacity to accept electrons, which is related to its electrophilicity. For this compound, the lone pair of electrons on the sp2-hybridized imine nitrogen atom is expected to be a significant contributor to the HOMO, making this site a primary center for electrophilic attack.

The presence of two methyl groups at the 4-position of the imidazoline ring has a pronounced electronic effect. As electron-donating groups, they increase the electron density within the ring through an inductive effect. This, in turn, is predicted to raise the energy of the HOMO, thereby enhancing the nucleophilicity and basicity of the imine nitrogen. Computational studies on analogous alkyl-substituted imidazolines have shown that such substitutions can significantly influence the reactivity of the nitrogen atoms within the ring. nih.gov

To quantify local reactivity, Fukui indices can be calculated. These indices provide a measure of the change in electron density at a specific atomic site when the total number of electrons in the molecule is altered. For this compound, the imine nitrogen is anticipated to have a high Fukui index for nucleophilic attack, confirming its role as the most reactive site for protonation and reactions with electrophiles.

The steric hindrance introduced by the gem-dimethyl group at the 4-position is another critical factor influencing reactivity. While electronically activating the ring, these bulky groups can sterically shield the adjacent atoms, potentially directing the approach of reactants to the less hindered imine nitrogen.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Trend/Value | Implication for Reactivity |

| HOMO Energy | Higher due to methyl groups | Increased nucleophilicity and basicity |

| LUMO Energy | Relatively high | Lower electrophilicity |

| HOMO-LUMO Gap | Indicator of chemical stability | |

| Fukui Index (Imine N) | High for nucleophilic attack | Primary site for electrophilic attack |

| Predicted pKa | ~11.04 guidechem.com | Moderately basic compound |

Theoretical Investigations into Aromaticity and Electronic Effects of the Imidazoline Ring

The concepts of aromaticity and electronic effects are central to a comprehensive understanding of the chemical nature of this compound.

Aromaticity:

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. In the case of this compound, the presence of a saturated C4-C5 bond in the five-membered ring means that it does not possess a continuous cycle of p-orbitals. Consequently, this compound is a non-aromatic compound. This is in stark contrast to its unsaturated analog, imidazole (B134444), which is a classic example of an aromatic heterocycle. Computational studies on related imidazolin-2-ylidenes have explored the degree of electron delocalization and have confirmed that the saturated ring systems lack the aromatic stabilization energy characteristic of their unsaturated counterparts. researchgate.net

Electronic Effects:

The primary electronic effect in this compound stems from the gem-dimethyl substitution at the 4-position. These two methyl groups exert a positive inductive effect (+I), pushing electron density towards the imidazoline ring. This has several important consequences:

Increased Basicity: The enhanced electron density on the ring, particularly at the imine nitrogen, increases its ability to accept a proton. This is reflected in its predicted pKa value of approximately 11.04, indicating that it is a moderately strong base. guidechem.com Computational studies on the proton affinity of similar alkyl-substituted imidazoles have shown a clear trend of increasing basicity with alkyl substitution. researchgate.net

Influence on Bond Lengths and Angles: The electronic push from the methyl groups can subtly alter the bond lengths and angles within the ring compared to an unsubstituted 2-imidazoline. DFT calculations can provide precise predictions of these structural parameters.

Conformational Preferences: The imidazoline ring in this compound is not planar. Theoretical calculations can be employed to determine the preferred puckering conformation of the ring and the rotational barrier around the C-N bonds. The steric bulk of the gem-dimethyl groups plays a significant role in dictating the most stable conformation, a phenomenon known as the Thorpe-Ingold effect. nih.govrsc.org

Theoretical studies on substituted imidazolines have also highlighted the importance of solvent effects on their electronic properties and tautomeric equilibria. nih.gov While this compound does not have a readily accessible tautomer, the interaction with polar solvents can influence its conformational stability and reactivity.

Table 2: Summary of Electronic and Structural Features

| Feature | Description | Consequence |

| Aromaticity | Non-aromatic | Lacks the enhanced stability of aromatic compounds |

| Inductive Effect | +I effect from two methyl groups | Increased electron density on the ring |

| Basicity | Moderately basic (predicted pKa ~11.04) | Readily protonated at the imine nitrogen |

| Conformation | Non-planar, puckered ring | Steric interactions from methyl groups influence the preferred conformation |

Applications of 4,4 Dimethyl 2 Imidazoline in Catalysis and Materials Science

Ligand Design and Coordination Chemistry of 4,4-Dimethyl-2-Imidazoline

The coordination chemistry of the this compound framework is foundational to its application in catalysis. The nitrogen atoms of the imidazoline (B1206853) ring serve as excellent donor sites for a wide variety of metal ions, enabling the formation of stable and catalytically active metal complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

While specific research on metal complexes derived directly from unsubstituted this compound is not extensively documented in publicly available literature, the broader class of 2-imidazoline ligands has been successfully coordinated with various transition metals. researchgate.netrsc.orgresearchgate.net The synthesis of such complexes typically involves the reaction of a metal salt with the imidazoline ligand in a suitable solvent. nih.govnih.gov

Characterization of these metal-ligand complexes relies on a suite of analytical techniques. X-ray crystallography is instrumental in determining the precise three-dimensional structure, including bond lengths and angles between the metal center and the imidazoline ligand. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the coordination environment and the electronic properties of the complex.

For instance, in related imidazoline-metal complexes, IR spectroscopy can show a shift in the C=N stretching frequency upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding. nih.gov ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the imidazoline ring protons and carbons, further confirming coordination.

The table below summarizes the general characterization data that would be expected for hypothetical metal complexes of this compound, based on data from analogous structures.

| Metal (M) | Coordination Geometry | Key Spectroscopic Features (Expected) |

| Copper(II) | Square Planar or Tetrahedral | Shift in C=N stretch in IR; Paramagnetic broadening in NMR |

| Palladium(II) | Square Planar | Well-defined ¹H and ¹³C NMR signals with coordination-induced shifts |

| Zinc(II) | Tetrahedral | Sharp ¹H and ¹³C NMR signals; Useful for mechanistic studies |

Development of Chiral Imidazoline Ligands for Asymmetric Transformations

The true potential of the this compound scaffold is unlocked in the realm of asymmetric catalysis through the development of chiral ligands. By introducing stereocenters into the imidazoline ring or by attaching chiral substituents, ligands can be designed to create a chiral environment around a metal center, enabling the enantioselective synthesis of a desired product.

While direct derivatization of this compound to create chiral ligands is a promising area for future research, the broader family of chiral imidazoline-containing ligands has seen significant development and application. rsc.orgnih.gov These ligands often incorporate other coordinating moieties, such as phosphines or oxazolines, to create bidentate or tridentate ligands with well-defined coordination geometries. acs.org

The synthesis of these chiral ligands can be achieved through various strategies, including the use of chiral starting materials or the resolution of racemic mixtures. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific organic transformations.

Biomimetic Coordination Chemistry: Enzyme Mimics (e.g., Carbonic Anhydrase)

The structural resemblance of the imidazole (B134444) moiety within the imidazoline ring to the histidine residues found in the active sites of many metalloenzymes has inspired the development of biomimetic catalysts. A key example is the modeling of the enzyme carbonic anhydrase.

Carbonic anhydrase contains a zinc ion coordinated to three histidine residues and a water molecule, which plays a crucial role in the reversible hydration of carbon dioxide. nih.gov Researchers have synthesized zinc complexes with imidazole-containing ligands to mimic the structure and function of this active site. nih.gov While specific studies on this compound as a direct mimic for carbonic anhydrase are limited, the fundamental principles of biomimetic coordination chemistry suggest its potential in this area.

A hypothetical zinc complex of a tridentate ligand derived from this compound could create a coordination environment around the zinc ion that is analogous to the native enzyme. The study of such model complexes can provide valuable insights into the catalytic mechanism of carbonic anhydrase and aid in the design of artificial enzymes for CO₂ capture and utilization. Furthermore, some imidazoline derivatives have been shown to act as activators for certain carbonic anhydrase isoforms, indicating a direct interaction with the enzyme.

Homogeneous Catalysis Applications Utilizing this compound Derivatives

Derivatives of this compound have found significant utility in homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high catalytic efficiency and selectivity under mild reaction conditions.

Asymmetric Catalysis for Enantioselective Organic Transformations

Metal complexes of chiral ligands derived from the imidazoline framework are powerful tools for a wide range of enantioselective organic transformations. These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules.

While direct applications of this compound-derived catalysts are still an emerging field, related chiral imidazoline ligands have been successfully employed in a variety of asymmetric reactions. For example, copper(II) complexes of chiral imidazolidin-4-one (B167674) derivatives have been used as catalysts in asymmetric Henry reactions, achieving high enantioselectivities. scilit.com Similarly, cobalt(II) complexes of chiral imidazoline-oxazoline ligands have proven effective in the asymmetric Michael addition of 2-acetyl azaarenes to nitroalkenes.

The table below presents representative results from the literature for asymmetric reactions catalyzed by metal complexes of chiral imidazoline derivatives, illustrating the potential for catalysts based on the this compound scaffold.

| Reaction | Catalyst | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Henry Reaction | Cu(II)-imidazolidin-4-one complex | Aldehydes and nitromethane | Up to 97% |

| Asymmetric Michael Addition | Co(II)-imidazoline-oxazoline complex | 2-acetyl azaarenes and nitroalkenes | Up to 98% |

| Asymmetric Allylic Alkylation | Pd(0)-phosphine-imidazoline complex | 1,3-diarylpropenyl acetate (B1210297) | Up to 96% |

Organocatalysis and N-Heterocyclic Carbene (NHC) Catalysis Derived from Imidazolines

In addition to their use as ligands in metal-catalyzed reactions, imidazoline derivatives are precursors to a powerful class of organocatalysts known as N-heterocyclic carbenes (NHCs). NHCs are stable carbenes that can be generated by the deprotonation of the corresponding imidazolium (B1220033) salts. semanticscholar.org

The this compound structure can be readily converted into an imidazolium salt, which can then serve as a precatalyst for a variety of organic transformations. NHCs are known to catalyze a wide range of reactions, including benzoin (B196080) condensations, Stetter reactions, and various annulation reactions. scilit.comnih.gov